molecular formula C19H25NO4S B2932683 4-methoxy-N-(2-methoxy-2-phenylbutyl)-2-methylbenzenesulfonamide CAS No. 1797356-06-9

4-methoxy-N-(2-methoxy-2-phenylbutyl)-2-methylbenzenesulfonamide

Cat. No.: B2932683
CAS No.: 1797356-06-9
M. Wt: 363.47
InChI Key: XPXJCGNGUDCAAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-N-(2-methoxy-2-phenylbutyl)-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H25NO4S and its molecular weight is 363.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

Sulfonamides and their derivatives are studied for their crystal structures, which provide valuable insights into their molecular interactions and potential applications in materials science. For instance, the crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide exhibit unique supramolecular architectures controlled by C—H⋯πaryl and C—H⋯O intermolecular interactions, leading to the formation of two- and three-dimensional structures respectively (Rodrigues et al., 2015). These findings underscore the potential of sulfonamide derivatives in designing novel materials with specific structural properties.

Photodynamic Therapy Applications

Sulfonamide derivatives are explored for their applications in photodynamic therapy (PDT), a treatment method that utilizes light-sensitive compounds to generate reactive oxygen species for the selective destruction of cancer cells. A study highlighted the synthesis of zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, demonstrating high singlet oxygen quantum yield, making it a potent candidate for PDT (Pişkin et al., 2020). This indicates the potential of sulfonamide derivatives in enhancing the efficacy of photodynamic therapy agents.

Alzheimer’s Disease Research

Sulfonamide derivatives are investigated for their potential therapeutic applications, including their role in Alzheimer’s disease. A study synthesized a series of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides, finding one compound that showed significant acetylcholinesterase inhibitory activity, comparable to known inhibitors (Abbasi et al., 2018). This suggests that sulfonamide derivatives could be a promising avenue for developing new treatments for neurodegenerative diseases.

Antitumor Activity

Compounds from sulfonamide-focused libraries have been assessed for their antitumor properties, with some showing potent cell cycle inhibition effects and progressing to clinical trials (Owa et al., 2002). These studies reveal the potential of sulfonamide derivatives in cancer therapy, highlighting their ability to disrupt critical cellular processes in cancer cells.

Fluorescent Probes for Zinc(II) Detection

Sulfonamide derivatives have been synthesized and evaluated for their fluorescent properties in the presence of zinc(II), indicating their potential as specific cellular fluorophores for zinc(II) detection (Kimber et al., 2000). This application is crucial in bioimaging and the study of zinc’s role in biological systems.

Properties

IUPAC Name

4-methoxy-N-(2-methoxy-2-phenylbutyl)-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4S/c1-5-19(24-4,16-9-7-6-8-10-16)14-20-25(21,22)18-12-11-17(23-3)13-15(18)2/h6-13,20H,5,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPXJCGNGUDCAAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNS(=O)(=O)C1=C(C=C(C=C1)OC)C)(C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.